Geraldol

Description

Contextualization of Flavonoid Metabolism in Biological Systems

Upon ingestion, dietary flavonoids undergo extensive biotransformation within the body. This metabolic processing, which occurs primarily in the intestine and liver, involves various enzymatic reactions including hydroxylation, methylation, sulfation, and glucuronidation nih.gov. The gut microbiota also plays a significant role in flavonoid metabolism, breaking down complex structures into smaller phenolic compounds nih.gov. These metabolic transformations are critical as they influence the bioavailability, distribution, and biological activity of flavonoids and their metabolites nih.gov. Understanding the metabolic fate of flavonoids is essential for elucidating their health effects and identifying the actual bioactive compounds circulating within the body.

Identification and Characterization of Geraldol as a Key Fisetin Metabolite

Fisetin (3,3',4',7-tetrahydroxyflavone) is a notable flavonoid found in various fruits and vegetables, recognized for its potential health benefits, including anti-cancer and anti-angiogenic properties researchgate.netresearchgate.net. Research into the in vivo metabolism of fisetin in animal models, particularly mice, has led to the identification of several metabolites researchgate.netnih.gov. Among these, a methoxylated metabolite, initially designated as M3, was identified researchgate.netnih.gov.

Through detailed analysis using techniques such as HPLC-MS/MS, M3 was characterized as a methoxylated derivative of fisetin with a molecular weight of 300 Da researchgate.netnih.gov. Its UV spectrum was found to be identical to that of fisetin, and importantly, it co-eluted with a standard sample of 3,4',7-trihydroxy-3'-methoxyflavone (this compound) under various chromatographic conditions researchgate.netnih.gov. This co-elution and spectral matching confirmed the identity of M3 as this compound researchgate.netnih.gov. This compound is specifically a 3'-O-methylated form of fisetin researchgate.net.

Studies in mice have shown that fisetin is rapidly methylated to this compound in vivo nih.gov. Following the administration of fisetin, this compound has been observed to reach higher concentrations and exhibit greater area under the curve (AUC) values in plasma compared to the parent compound, indicating its prominence as a circulating metabolite nih.govbiocrick.com. This compound has been identified as the dominant circulating metabolite after fisetin administration in vivo nih.govbiocrick.com.

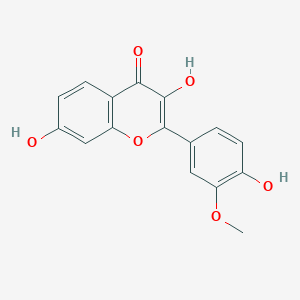

The chemical structure of this compound is characterized by a flavone backbone with hydroxyl groups at positions 3, 7, and 4', and a methoxy group at position 3' researchgate.netlipidmaps.org.

Overview of this compound's Emerging Significance in Biomedical Research

The identification of this compound as a major and biologically active metabolite of fisetin has underscored its potential significance in biomedical research researchgate.netnih.gov. Initial studies have begun to explore the biological activities of this compound, often in comparison to its precursor, fisetin.

Research has indicated that this compound exhibits cytotoxic and anti-angiogenic activities in vitro researchgate.netnih.gov. In some studies, this compound was found to be more cytotoxic to tumor cells than fisetin and capable of inhibiting endothelial cell migration and proliferation researchgate.netnih.gov. Furthermore, this compound has been shown to achieve higher concentrations than fisetin in Lewis lung tumors in mice researchgate.netnih.gov.

Beyond its potential implications in cancer research, this compound has also shown promise in other areas. For instance, it has been suggested to have potential therapeutic value for Neuromyelitis Optica (NMO) drug development, acting as an inhibitor of aquaporin-4 (AQP4) binding by NMO-IgG nih.gov. This compound demonstrated the ability to block the binding of NMO-IgG to AQP4 in immunofluorescence assays and reduced complement-dependent cytotoxicity in relevant cell models nih.gov. These findings suggest that this compound may represent a new class of compounds for addressing certain neurological conditions researchgate.netnih.gov.

The localization of this compound to the nucleoli in cultured cells, similar to fisetin, further highlights its potential involvement in cellular processes cambridge.org. The emerging research on this compound suggests that the metabolic conversion of fisetin to this compound may play an important role in the in vivo activities attributed to fisetin researchgate.netnih.gov.

Table 1: Comparative In Vitro Activities of Fisetin and this compound (Intended as an interactive table)

| Activity | Fisetin | This compound | Notes | Source |

| Cytotoxicity (Tumor cells) | Active | More Active | This compound found to be more cytotoxic. | researchgate.netnih.gov |

| Endothelial Cell Migration | Inhibits | Inhibits | This compound also inhibited migration. | researchgate.netnih.gov |

| Endothelial Cell Proliferation | Inhibits | Inhibits | This compound also inhibited proliferation. | researchgate.netnih.gov |

| Inhibition of NMO-IgG binding to AQP4 | Not specified | Effective Blocker | Demonstrated in immunofluorescence assays. | nih.gov |

| Reduction of CDC in NMO models | Not specified | Decreased | Observed in NMO-IgG/complement-treated cells. | nih.gov |

Table 2: Pharmacokinetic Parameters of Fisetin and this compound in Mice (Intended as an interactive table)

| Compound | Cmax (μg/ml) | Tmax (min) | Rapid Half-life (h) | Terminal Half-life (h) | AUC (relative to Fisetin) |

| Fisetin | 2.5 researchgate.netnih.gov | 15 researchgate.netnih.gov | 0.09 researchgate.netnih.gov | 3.1 researchgate.netnih.gov | 1 |

| This compound | Higher than Fisetin nih.govbiocrick.com | Not specified | Not specified | Not specified | Higher than Fisetin nih.govbiocrick.com |

Propriétés

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFQRUBJBPLPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175851 | |

| Record name | Geraldol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21511-25-1 | |

| Record name | Geraldol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21511-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geraldol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geraldol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERALDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR35TI2XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Biosynthesis, and Chemoenzymatic Synthesis of Geraldol

Natural Occurrence and Isolation Methodologies

Geraldol has been found to occur naturally, notably in certain botanical sources. Isolation of this compound involves specific extraction and purification techniques to separate it from complex plant matrices.

This compound has been purified from extracts of the herb Petroselinum crispum (parsley). ingentaconnect.comnih.govnih.govresearchgate.net Isolation typically begins with solvent extraction of the plant material. nih.govresearchgate.net Following extraction, chromatographic methods are employed for purification. Techniques such as high performance liquid chromatography (HPLC) have been utilized to purify this compound from herb extracts. ingentaconnect.comnih.gov Analytical HPLC, electrospray ionization-mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) analyses were used to confirm the identity of the isolated compound as this compound. nih.govnih.gov Conventional chromatographic techniques, including column chromatography using silica gel and Sephadex LH-20, have also been applied in the isolation of compounds, which could be relevant for this compound purification from complex mixtures. scielo.org.co

While various chromatographic methods are applied in the isolation of natural products, specific detailed information on the application of High-Speed Countercurrent Chromatography (HSCCC) for the isolation of this compound was not found in the reviewed literature. However, techniques like HPLC and LC-MS/MS are considered advanced methods used for the separation and identification of this compound in research studies. nih.govnih.govbiocrick.com

Extraction and Chromatographic Purification from Botanical Sources (e.g., Petroselinum crispum)

Endogenous Metabolic Pathways and Transformation Studies

This compound is recognized as a significant metabolite of fisetin, formed through endogenous metabolic processes.

This compound is the 3'-methoxylated metabolite of fisetin (3,4',7-trihydroxy-3'-methoxyflavone). nih.govbiocrick.comresearchgate.net The methylation of fisetin to yield this compound occurs in vivo, notably in the liver, catalyzed by methyltransferase enzymes. researchgate.net It has been proposed that catechol-O-methyltransferase (COMT) is responsible for this methylation step, likely due to the presence of a catechol ring structure in fisetin. biocrick.comresearchgate.netresearchgate.netnih.gov Studies have indicated that this metabolic activation by COMT can influence the biological effects of fisetin. biocrick.comresearchgate.netnih.gov

Studies in mice have shown that fisetin is rapidly methylated to this compound in vivo following administration. nih.govbiocrick.comresearchgate.net this compound has been identified as the dominant circulating metabolite after fisetin administration. nih.govresearchgate.net Analysis of pharmacokinetic parameters in mice revealed that the maximum concentration (Cmax) and area under the curve (AUC) values for this compound were higher than those of fisetin, indicating significant metabolic transformation of fisetin to this compound in the body. nih.govbiocrick.comresearchgate.net

In Vivo Metabolic Conversion of Fisetin to this compound in Mice

| Compound | Relative Cmax (vs Fisetin) | Relative AUC (vs Fisetin) |

| Fisetin | Lower | Lower |

| This compound | Higher | Higher |

Based on observations from in vivo studies in mice following fisetin administration. nih.govbiocrick.comresearchgate.net

Role of Specific Enzymes in Fisetin O-Methylation (e.g., Catechol-O-methyltransferase)

Chemoenzymatic and De Novo Synthetic Strategies for this compound and its Analogs

This compound is available as a research chemical, suggesting that synthetic routes for its production exist. nih.govchemicalbook.com While chemoenzymatic and de novo synthesis are established strategies in organic chemistry for producing complex molecules, including flavonoids and their derivatives, detailed specific methods for the chemoenzymatic or de novo synthesis of this compound or its direct analogs were not explicitly detailed in the search results. uminho.ptorcid.orgmdpi.comnih.govnih.govnih.govfrontiersin.org Research in this area often focuses on developing efficient and selective routes for the synthesis of natural products and their modified structures.

Molecular Mechanisms of Action of Geraldol

Subcellular Localization and Intracellular Trafficking

Studies investigating the intracellular fate of Geraldol have revealed a notable pattern of distribution within cultured cells.

Modulation of Ribosome Biogenesis Pathways

While research has extensively documented the impact of fisetin on ribosomal RNA (rRNA) biogenesis, studies indicate that this compound, as an active metabolite, also appears to be effective in impacting rRNA biogenesis researchgate.net. The nucleolus is the primary site for rRNA synthesis, mediated by RNA polymerase I (RNA Pol I) researchgate.net. Fisetin has been shown to decrease nucleolar abundance and downregulate RNA Pol I transcription activity, leading to a reduction in nascent rRNA synthesis in cancer cells researchgate.net. The similar nucleolar distribution of this compound to fisetin suggests that it may target the same structures and potentially influence ribosome biogenesis pathways in a comparable manner nih.gov. Further detailed research is needed to fully elucidate the direct effects and mechanisms of this compound on specific steps within the ribosome biogenesis pathway.

Direct Molecular Target Interactions and Ligand-Binding Dynamics

This compound has been shown to interact directly with specific molecular targets, influencing their function and binding dynamics.

Inhibition of Aquaporin-4 (AQP4) Binding by Neuromyelitis Optica-Immunoglobulin G (NMO-IgG)

This compound has been identified as an inhibitor of the binding of Neuromyelitis Optica-Immunoglobulin G (NMO-IgG) autoantibodies to Aquaporin-4 (AQP4) dicasdadraanamaria.comnih.gov. NMO-IgG antibodies are present in a high percentage of patients with neuromyelitis optica (NMO), a severe autoimmune disease affecting the central nervous system dicasdadraanamaria.comnih.gov. AQP4 is the most common water transport channel in the astrocyte membrane and is a known target of NMO-IgG dicasdadraanamaria.comnih.gov.

Studies have demonstrated that this compound effectively blocks the binding of NMO-IgG to AQP4 in immunofluorescence assays nih.gov. This inhibition by this compound occurs without affecting the physiological water transport function of AQP4 channels dicasdadraanamaria.comnih.gov. The ability of this compound to interfere with the pathological binding of NMO-IgG to AQP4 suggests a potential therapeutic value for NMO drug development nih.gov.

The following table summarizes findings on this compound's effect on NMO-IgG binding to AQP4:

| Effect Measured | Result | Reference |

| Inhibition of NMO-IgG binding to AQP4 | Effective blockage in immunofluorescence | nih.gov |

| Effect on AQP4 water transport function | No alteration observed | dicasdadraanamaria.comnih.gov |

Interference with Protein-Protein Interactions (e.g., Human Papillomavirus-16 E6 with Caspase-8)

Research exploring the ability of various flavonols to inhibit the interaction between the Human Papillomavirus-16 (HPV-16) E6 oncoprotein and cellular proteins involved in apoptosis has included this compound. The HPV-16 E6 protein is known to interact with and promote the degradation of proteins such as FADD and caspase-8, thereby preventing apoptosis in infected cells mdpi.comnih.gov.

In a screening of small molecules for their ability to inhibit the binding of HPV-16 E6 to caspase-8, this compound was evaluated alongside other flavonols nih.gov. While several flavonols demonstrated inhibitory activity against the E6-caspase-8 interaction, this compound showed less potency compared to compounds like myricetin, morin, and quercetin in this specific assay nih.gov. This suggests that while this compound may have some capacity to interfere with certain protein-protein interactions, its efficacy can vary depending on the specific protein targets.

Modulation of Cellular Signaling Networks

While extensive research on the direct and broad modulation of cellular signaling networks specifically by this compound is limited in the provided sources, its close structural relationship and shared nucleolar localization with fisetin offer some insights into potential areas of influence. Fisetin has been shown to modulate various signaling pathways involved in cancer progression, inflammation, and oxidative stress, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways researchgate.netnih.gov. Given that this compound is an active metabolite of fisetin and shares some of its cellular localization characteristics, it is plausible that this compound may also influence some of these or related signaling cascades. However, dedicated studies are required to map the specific cellular signaling networks modulated directly by this compound and to understand the precise mechanisms involved.

Influence on Pro-survival and Pro-apoptotic Signaling Cascades (e.g., PI3K/Akt/mTOR, NF-κB, MAPK)

This compound, similar to its precursor fisetin, has been reported to modulate critical signaling pathways that regulate cell growth, proliferation, and survival. These include the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. researchgate.net

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. wikipedia.org While direct studies specifically detailing this compound's interaction with this pathway are limited in the provided search results, research on fisetin, of which this compound is a metabolite, indicates its ability to suppress tumor growth and metastasis by modulating the PI3K/Akt/mTOR pathway. researchgate.net Given that this compound is considered a biologically active metabolite of fisetin, it is plausible that it shares similar inhibitory effects on this pathway.

The NF-κB pathway plays a crucial role in inflammatory responses and cell survival, and its aberrant activation is linked to various diseases, including cancer. researchgate.netnih.gov Studies on fisetin have shown its ability to prevent the activation of pro-inflammatory signaling pathways, including NF-κB. researchgate.net Fisetin has been shown to attenuate NF-κB (p65) nuclear translocation and DNA-binding activity. plos.org As a key metabolite, this compound may also contribute to these anti-inflammatory effects by influencing NF-κB signaling.

The MAPK signaling pathways are involved in regulating diverse cellular activities, including proliferation, differentiation, and apoptosis. medchemexpress.com Fisetin has been indicated to prevent the activation of MAPKs. researchgate.net This suggests a potential role for this compound in modulating MAPK signaling, contributing to its observed biological effects.

Induction of Programmed Cell Death Pathways (e.g., Mitochondrial and Endoplasmic Reticulum Stress Responses)

This compound, like fisetin, has been shown to induce programmed cell death, such as apoptosis, in cancer cells. researchgate.net This induction is reported to occur through mechanisms involving mitochondrial and endoplasmic reticulum (ER) stress responses. researchgate.net

The intrinsic apoptotic pathway is often initiated by mitochondrial dysfunction. While specific data on how this compound directly impacts mitochondrial stress is not extensively detailed in the provided results, the link between fisetin (and by extension, potentially this compound) and the induction of apoptosis through mitochondrial stress responses has been highlighted. researchgate.net

Similarly, the endoplasmic reticulum stress response can trigger apoptosis if the stress is severe or prolonged. Research indicates that fisetin induces apoptosis in cancer cells through ER stress responses. researchgate.net This suggests that this compound may also play a role in activating ER stress-mediated cell death pathways.

Redox Homeostasis and Antioxidant Defense Mechanisms

This compound is recognized for its antioxidant properties, contributing to the maintenance of redox homeostasis. biocrick.comspandidos-publications.com

Direct Reactive Oxygen Species (ROS) Scavenging Activities

Flavonoid compounds, including this compound, are known for their free-radical scavenging abilities. spandidos-publications.com Fisetin, the precursor to this compound, has been shown to reduce reactive oxygen species (ROS) generation. researchgate.net While direct studies specifically quantifying this compound's ROS scavenging activity are not provided, its classification as a flavonoid and a metabolite of fisetin with antioxidant properties suggests it possesses direct ROS scavenging capabilities. biocrick.comspandidos-publications.comcenmed.com

Angiogenesis Regulation Pathways

This compound has been reported to suppress angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. biocrick.comnih.gov

Inhibition of Endothelial Cell Migration and Proliferation

A key mechanism by which this compound inhibits angiogenesis is through the suppression of endothelial cell migration and proliferation. biocrick.comnih.govnih.gov Endothelial cell migration and proliferation are fundamental processes in the formation of new blood vessels. amegroups.orgrsc.org Studies have shown that this compound can inhibit endothelial cell migration and proliferation in vitro. nih.gov

Data from a study comparing fisetin and this compound indicated that this compound was more potent than fisetin in inhibiting endothelial cell migration and proliferation. nih.gov This highlights the significance of this compound as an active metabolite contributing to the anti-angiogenic effects observed with fisetin.

| Compound | Effect on Endothelial Cell Migration | Effect on Endothelial Cell Proliferation |

| Fisetin | Suppression biocrick.comnih.gov | Suppression biocrick.comnih.gov |

| This compound | Inhibition nih.gov | Inhibition nih.gov |

Pharmacological Disposition and Bioavailability of Geraldol

In Vivo Pharmacokinetic Profiling and Metabolic Interconversion Dynamics

In vivo studies, primarily conducted in mice, have provided insights into the pharmacokinetic behavior of Geraldol, particularly in the context of fisetin administration. This compound is identified as a significant metabolite of fisetin, formed through methylation. lipidmaps.orgguidetopharmacology.orgfishersci.caoutbreak.infonih.govsenescence.infonih.govuni-goettingen.de Following the administration of fisetin, rapid metabolic conversion to this compound has been observed in mice. outbreak.infonih.govnih.govuni-goettingen.denih.gov

Research utilizing techniques such as LC-MS/MS has allowed for the quantification of both fisetin and this compound in biological samples, enabling the determination of pharmacokinetic parameters. outbreak.infonih.govnih.gov Studies in mice have shown that after administration of fisetin, the maximum plasma concentration (Cmax) and the area under the curve (AUC) values for this compound were higher than those of the parent compound, fisetin, indicating significant metabolic conversion and presence in circulation. outbreak.infonih.govuni-goettingen.de

Beyond methylation, fisetin is known to undergo extensive phase 2 biotransformation, primarily forming glucuronide and sulfate conjugates. outbreak.infonih.gov this compound itself has also been detected in the form of glucuronide metabolites. lipidmaps.orgfishersci.ca The dynamic nature of this metabolic interconversion suggests that the pharmacological effects observed after fisetin administration may, in part, be attributable to the formation and activity of this compound.

Comparative Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics with Fisetin

Comparing the ADME characteristics of this compound with its precursor, fisetin, highlights key differences that influence their respective biological profiles. Fisetin is characterized by poor water solubility and low oral bioavailability, which significantly limits its therapeutic potential. guidetopharmacology.orgsenescence.info In contrast, this compound is readily formed as a metabolite following fisetin administration. outbreak.infonih.govnih.govuni-goettingen.denih.gov

While detailed comparative ADME studies of directly administered this compound versus fisetin are limited, research focusing on fisetin metabolism provides valuable comparative data. Notably, this compound has been shown to achieve higher concentrations than fisetin in Lewis lung tumors in mice after fisetin administration. lipidmaps.orgguidetopharmacology.orgfishersci.ca This suggests a potentially different distribution pattern or metabolic fate that favors accumulation of the metabolite in tumor tissue compared to the parent compound. Fisetin is rapidly absorbed and undergoes swift phase II biotransformation. outbreak.infonih.gov

Tissue Distribution and Accumulation Patterns (e.g., Tumor Concentrations)

The distribution of this compound to various tissues, particularly its accumulation in tumors, is an important aspect of its pharmacological profile. Studies in mice have demonstrated that this compound achieves higher concentrations in Lewis lung tumors compared to fisetin after the administration of fisetin. lipidmaps.orgguidetopharmacology.orgfishersci.ca This differential accumulation in tumor tissue is a significant finding and suggests potential implications for its activity in cancer models.

Beyond tumor tissue, this compound has been shown to localize to the nucleoli in cultured cells, similar to fisetin. nih.govuni-goettingen.de This intracellular localization pattern may be relevant to its mechanism of action. While comprehensive tissue distribution data for administered this compound is less extensive, one study noted that this compound levels were present in multiple tissues, albeit at concentrations significantly lower than fisetin, following intraperitoneal injection of fisetin in mice.

Strategies for Enhanced Biopharmaceutical Performance

The limited water solubility and poor oral bioavailability of flavonoids like fisetin pose challenges for their therapeutic application. guidetopharmacology.orgsenescence.info Similarly, this compound's poor water solubility has been noted. To overcome these limitations and enhance the biopharmaceutical performance of such compounds, various strategies have been explored, including encapsulation technologies and the development of advanced delivery systems.

Encapsulation Technologies (e.g., Cyclodextrin Complexation) for Solubility and Bioavailability Improvement

Encapsulation technologies, particularly the use of cyclodextrins, have been investigated as a means to improve the solubility and bioavailability of lipophilic compounds like this compound and fisetin. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate guest molecules, thereby enhancing their aqueous solubility and dissolution rate.

Complex formation between fisetin and this compound with beta-cyclodextrins has been studied. These studies have shown that the formation of inclusion complexes with cyclodextrins can improve the physicochemical properties of these flavonoids. Research indicates that chemically modified beta-cyclodextrins can form stronger complexes with fisetin and this compound compared to native beta-cyclodextrins, leading to enhanced photostability.

The complexation with cyclodextrins offers a promising approach to improve the solubility and, consequently, potentially the bioavailability of this compound.

Development of Advanced Delivery Systems (e.g., Self-Emulsifying Formulations)

Advanced delivery systems, such as self-emulsifying drug delivery systems (SEDDS), represent another strategy to enhance the oral bioavailability of poorly water-soluble drugs. SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon contact with aqueous media in the gastrointestinal tract, facilitating drug absorption.

A self-emulsifying water-dispersible formulation of fisetin, developed using green technology, has been shown to address the solubility and bioavailability issues associated with fisetin. Furthermore, a novel hybrid-hydrogel formulation, which encapsulates fisetin micelles within a fenugreek galactomannan hydrogel scaffold, demonstrated significantly improved fisetin delivery and bioavailability in healthy human volunteers. nih.gov This type of formulation also influenced the metabolic conversion of fisetin to this compound, suggesting that the delivery system can impact the pharmacokinetics of both the parent compound and its metabolite.

Another advanced formulation, a fisetin nanoemulsion, has shown enhanced bioavailability and improved antitumor activity in mouse models. These examples highlight the potential of advanced delivery systems to improve the biopharmaceutical performance of fisetin, which could have implications for the systemic exposure and activity of its metabolite, this compound.

Interactions with Drug-Metabolizing Enzymes

The metabolic fate of fisetin, including its conversion to this compound, involves interactions with various drug-metabolizing enzymes. The primary metabolic pathway leading to this compound formation is methylation of fisetin. outbreak.infonih.govnih.govuni-goettingen.denih.gov While not explicitly stated in all search results, catechol-O-methyltransferase (COMT) enzymes are typically responsible for such methylation reactions of catechols, which are present in the structure of fisetin.

In addition to methylation, fisetin undergoes extensive phase 2 metabolism, primarily through glucuronidation and sulfation, catalyzed by corresponding transferase enzymes. outbreak.infonih.gov this compound is also subject to further metabolism, with the detection of this compound glucuronides. lipidmaps.orgfishersci.ca

The rapid and significant conversion of fisetin to this compound in vivo indicates a substantial interaction with the enzymes responsible for this methylation. outbreak.infonih.govnih.govuni-goettingen.denih.gov Furthermore, the influence of advanced delivery systems on the extent of fisetin's conversion to this compound suggests that formulation strategies can impact the interaction with pre-systemic metabolizing enzymes.

Effects on Cytochrome P4450 (CYP) Isoform Activity

Studies investigating the metabolic profile and potential for herb-drug interactions of this compound, a flavonoid and a metabolite of fisetin, have examined its effects on various human cytochrome P450 (CYP) isoforms biocrick.comchemfaces.comnih.gov. CYP enzymes play a critical role in the phase I metabolism of many drugs and xenobiotics nih.govdovepress.com. Inhibition or induction of these enzymes by co-administered substances can lead to altered drug pharmacokinetics and potential drug interactions nih.govdovepress.com.

Research utilizing pooled human liver microsomes (HLMs) has demonstrated that this compound exhibits selective inhibitory effects on certain CYP isoforms biocrick.comchemfaces.comnih.gov. A notable finding is the selective inhibition of CYP2C8-catalyzed paclitaxel hydroxylation by this compound biocrick.comchemfaces.comnih.gov. This inhibition was confirmed through cocktail assays and LC-MS/MS analysis designed to investigate the inhibitory potential against eight different human CYP isoforms chemfaces.comnih.gov.

Further detailed mechanistic studies have characterized the nature of the CYP2C8 inhibition by this compound. Investigations using IC50 shift assays under varying pre-incubation conditions indicated that this compound's inhibition of CYP2C8 is reversible and concentration-dependent, rather than mechanism-based biocrick.comchemfaces.comnih.gov. Kinetic analysis, including Michaelis-Menten, Lineweaver-Burk, Dixon, and Eadie-Hofstee plots, revealed a non-competitive inhibition mode for this compound against CYP2C8 biocrick.comchemfaces.comnih.gov. The equilibrium dissociation constant (Ki) for this compound's non-competitive inhibition of CYP2C8 was determined to be 11.5 μM biocrick.comchemfaces.comnih.gov. For comparison, the parent compound, fisetin, also showed selective, reversible, non-competitive inhibition of CYP2C8 with a lower Ki of 4.1 μM, suggesting fisetin is a more potent inhibitor of CYP2C8 than this compound in this context biocrick.comchemfaces.comnih.gov.

While the primary focus of available research regarding this compound's CYP interactions is on CYP2C8 inhibition, studies often assess a panel of common CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to evaluate broader interaction potential chemfaces.comnih.govnih.gov. However, the most pronounced and consistently reported inhibitory effect of this compound is on CYP2C8 biocrick.comchemfaces.comnih.gov.

The following table summarizes key research findings regarding this compound's effect on CYP isoform activity:

| CYP Isoform | Effect on Activity | Type of Inhibition | Equilibrium Dissociation Constant (Ki) | Reference |

| CYP2C8 | Inhibition | Reversible, Non-competitive | 11.5 μM | biocrick.comchemfaces.comnih.gov |

| Other tested isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) | No significant inhibition reported in specific studies focusing on this compound's selective effects | Not applicable | Not applicable | chemfaces.comnih.gov |

Note: This table summarizes findings from specific studies. The absence of reported significant inhibition on other isoforms does not definitively rule out potential interactions under different experimental conditions or concentrations.

Preclinical Efficacy and Therapeutic Potential of Geraldol

Antineoplastic Activities in In Vitro and In Vivo Cancer Models

Geraldol has demonstrated antineoplastic activities in both in vitro (cell culture) and in vivo (animal) cancer models. researchgate.netresearchgate.net It has been shown to exhibit cytotoxic effects against tumor cells and inhibit processes crucial for tumor growth, such as angiogenesis. researchgate.netbiocrick.com

In vitro and in vivo cancer models are essential tools in preclinical research to understand tumor development and evaluate potential anticancer agents. researchgate.netnih.gov In vitro models, such as 2D and 3D cell cultures, offer controlled environments for studying cellular responses, while in vivo models, typically using mice, provide a more complex system that mimics the tumor microenvironment and allows for the assessment of systemic effects. researchgate.netnih.govnih.gov

Comparative Cytotoxicity and Antitumor Potency Relative to Fisetin

Studies comparing this compound to its parent compound, fisetin, have indicated that this compound can be a more potent cytotoxic agent against tumor cells in vitro. researchgate.netresearchgate.netnih.gov this compound has also been shown to achieve higher concentrations than fisetin in Lewis lung tumors in mice. researchgate.netnih.govbiocrick.com Furthermore, this compound was found to be more effective than fisetin at inhibiting angiogenesis in vitro, suppressing the migration and proliferation of endothelial cells. researchgate.netnih.govbiocrick.com

| Compound | Cytotoxicity vs. Tumor Cells (In Vitro) | Antitumor Potency (In Vivo) | Angiogenesis Inhibition (In Vitro) |

| Fisetin | Less potent | Lower concentrations in tumors | Less effective |

| This compound | More potent | Higher concentrations in tumors | More effective |

Efficacy in Specific Cancer Cell Lines (e.g., HepG2, Melanoma)

Research has investigated the effects of this compound on specific cancer cell lines. This compound, along with isorhamnetin (a metabolite of quercetin), has demonstrated significantly higher antiproliferative effects on HepG2 cells (hepatocellular carcinoma) compared to their parent compounds, fisetin and quercetin, respectively. biocrick.comresearchgate.net This suggests that O-methylated flavonoid metabolites, such as this compound, or their derivatives, could be potential candidates for future tumor therapy. biocrick.comresearchgate.net While the provided search results specifically mention HepG2 cells in the context of this compound's antiproliferative effects compared to fisetin, other studies on fisetin have explored its activity in melanoma cell lines mdpi.comnih.gov, though direct comparative data for this compound in melanoma was not explicitly found in the provided snippets. HepG2 and melanoma cell lines are commonly used in cancer research to study the effects of potential therapeutic compounds. nih.govsemanticscholar.orgathmsi.org

Evaluation of Synergistic Effects with Established Chemotherapeutic Agents

The potential for this compound to exhibit synergistic effects with established chemotherapeutic agents has been explored, particularly in the context of its parent compound, fisetin. While the provided information primarily discusses the synergistic effects of fisetin with chemotherapies like cisplatin and paclitaxel mdpi.comspringermedizin.denih.govacs.orgmdpi.com, it is noted that this compound can selectively block the activity of CYP2C8, an enzyme involved in the metabolism of certain chemotherapy drugs like paclitaxel springermedizin.denih.govchemfaces.com. This suggests a potential mechanism by which this compound, as a metabolite of fisetin, could influence the efficacy of such agents, although direct studies demonstrating synergy between this compound itself and established chemotherapeutics were not detailed in the provided snippets. Synergistic effects in chemotherapy aim to improve therapeutic outcomes and potentially reduce drug doses. acs.orgmdpi.com

Neuroimmunological and Autoimmune Disease Interventions

This compound has shown potential therapeutic value in the context of neuroimmunological and autoimmune diseases. biocrick.comsenescence.info

Potential Therapeutic Value in Neuromyelitis Optica (NMO) Drug Development

This compound has been advocated as having potential therapeutic value for Neuromyelitis Optica (NMO) drug development. researchgate.netbiocrick.comnih.gov NMO is a severe autoimmune disease affecting the central nervous system, primarily the optic nerves and spinal cord. nih.govmayoclinic.orgingentaconnect.compracticalneurology.com It is characterized by inflammation and damage caused by the immune system attacking the body's own cells, particularly targeting Aquaporin-4 (AQP4). nih.govmayoclinic.orgpracticalneurology.com Research has shown that this compound can inhibit the binding of NMO-IgG (the autoimmune antibody associated with NMO) to AQP4. nih.govnih.gov This inhibition of binding and subsequent reduction in complement-dependent cytotoxicity in cell models suggests a potential mechanism for this compound's therapeutic effect in NMO. nih.govnih.gov this compound demonstrated low cytotoxicity in these studies, with no observed effect on the proliferation or apoptosis of relevant cell types. nih.govresearchgate.net

| Finding | Relevance to NMO Drug Development |

| Inhibits NMO-IgG binding to AQP4 (In Vitro) | Potential to block a key pathogenic mechanism |

| Reduces complement-dependent cytotoxicity (In Vitro) | Suggests protection against immune-mediated damage |

| Low cytotoxicity in relevant cell types (In Vitro) | Indicates potential for a favorable safety profile |

Antiviral Properties

While the provided search results mention this compound in the context of potential therapeutic value for NMO and as a more potent cytotoxic compound against tumor cells than fisetin researchgate.netbiocrick.com, direct information detailing specific antiviral properties of this compound was not found within the provided snippets. Some sources mention fisetin's broader biological properties which can include anti-infective effects nih.gov, but this is not specifically attributed to this compound as an antiviral agent in the provided context.

Other Emerging Biological Activities

This compound, a 3′-methoxylated metabolite of the flavonoid fisetin, has demonstrated a range of emerging biological activities beyond those typically associated with its parent compound. researchgate.netresearchgate.netnih.gov These activities suggest potential therapeutic value in several distinct areas.

One notable area of research focuses on this compound's effects related to Neuromyelitis Optica (NMO), a severe autoimmune disease affecting the optic nerves and spinal cord. Studies have shown that this compound can effectively block the binding of NMO-IgG, an autoimmune antibody, to Aquaporin-4 (AQP4), a key target in the pathogenesis of NMO. nih.govspandidos-publications.comnih.gov This inhibition of binding subsequently decreased complement-dependent cytotoxicity (CDC) in cell models, including NMO-IgG/complement-treated FRTL-AQP4 cells and primary astrocytes. nih.govspandidos-publications.comnih.gov Importantly, these studies indicated that this compound exhibited low cytotoxicity and did not significantly affect the proliferation or apoptosis of these primary cell types, nor did it alter the water transport function of AQP4. nih.govspandidos-publications.comnih.gov These findings suggest this compound as a potential candidate molecule for NMO therapy development. nih.govspandidos-publications.comnih.gov

This compound has also shown activity in the context of cancer research, particularly concerning mitotic slippage. Mitotic slippage is a process where cells exit mitosis without proper chromosome segregation, which can impact the effectiveness of certain chemotherapy drugs. Research indicates that this compound can induce mitotic slippage through a caspase-3-dependent degradation of the mitotic checkpoint protein BubR1. aacrjournals.orgaacrjournals.org This action permits the proteasome-dependent degradation of cyclin B1, allowing cells to escape drug-induced mitotic arrest. aacrjournals.orgaacrjournals.org Furthermore, in vitro studies comparing this compound and fisetin found that this compound was more cytotoxic than fisetin towards tumor cells and could inhibit endothelial cell migration and proliferation. biocrick.comresearchgate.netchemfaces.com This suggests that the metabolism of fisetin to this compound may play a significant role in its in vivo anticancer activities. biocrick.comresearchgate.netchemfaces.com this compound has also been reported to have a significantly higher antiproliferative effect on HepG2 cells compared to fisetin, suggesting that O-methylated flavonoid metabolites like this compound might be suitable candidates for future tumor therapy. biocrick.com

Emerging data also suggest this compound's potential in addressing cellular senescence. While much of the research on senolytics has focused on compounds like fisetin, the metabolic conversion of fisetin to this compound in vivo, leading to higher concentrations and better distribution to organs including the brain, suggests that this compound may contribute to the observed anti-aging effects attributed to fisetin. frontiersin.orgfrontiersin.org

Another reported biological activity of this compound includes mild inhibitory effects against the interaction of human papillomavirus-16-E6 with caspase-8. nih.gov Additionally, this compound has been investigated for its inhibitory effects on isoforms of human cytochrome P450 (CYP), specifically showing reversible concentration-dependent inhibition of CYP2C8. chemfaces.com

Detailed research findings on some of these activities are summarized in the table below:

| Biological Activity | Model System | Key Findings |

| Inhibition of NMO-IgG binding to AQP4 | FRTL-AQP4 cells, primary astrocytes | Effectively blocked NMO-IgG binding, decreased CDC, low cytotoxicity, no effect on proliferation, apoptosis, or water transport function. nih.govspandidos-publications.comnih.gov |

| Induction of Mitotic Slippage | Cell lines (e.g., T98G, MCF-7 with caspase-3) | Induced proteasome-dependent degradation of cyclin B1 and BubR1, leading to escape from mitotic arrest. aacrjournals.orgaacrjournals.org |

| Cytotoxicity and Antiangiogenic Activity | Tumor cells, endothelial cells (in vitro) | More cytotoxic to tumor cells and inhibited endothelial cell migration and proliferation compared to fisetin. biocrick.comresearchgate.netchemfaces.com |

| Antiproliferative Effect | HepG2 cells | Significantly higher antiproliferative effect compared to fisetin. biocrick.com |

| Inhibition of Human Papillomavirus-16-E6 interaction | In vitro (reported) | Mild inhibitory effects. nih.gov |

| Inhibition of CYP2C8 | Pooled human liver microsomes | Reversible concentration-dependent non-competitive inhibition. chemfaces.com |

These findings collectively highlight the diverse and emerging biological activities of this compound, suggesting its potential for further investigation in the development of therapies for conditions such as Neuromyelitis Optica and certain cancers, as well as its possible contribution to the broader health benefits associated with fisetin.

Advanced Research Methodologies and Analytical Techniques for Geraldol Investigations

High-Resolution Spectroscopic and Chromatographic Methods for Quantification and Structural Elucidation

High-resolution spectroscopic and chromatographic techniques play a vital role in the identification, quantification, and structural characterization of Geraldol in complex matrices. These methods offer high sensitivity, selectivity, and accuracy, enabling researchers to analyze this compound in various experimental settings.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantitative Analysis and Metabolite Profiling

HPLC-MS/MS is a powerful hyphenated technique extensively used for the quantitative analysis and metabolite profiling of this compound. This method combines the separation capabilities of HPLC with the sensitive detection and identification power of tandem mass spectrometry.

Studies have employed HPLC-MS/MS to determine the concentration of this compound in biological samples, such as mouse plasma. uni-goettingen.denih.gov For instance, a validated HPLC-MS/MS method was developed for the quantitative determination of fisetin and its main metabolite, this compound, in mouse plasma following protein precipitation. uni-goettingen.denih.gov This method was successfully applied to determine the pharmacokinetic parameters of both compounds, revealing that this compound was the dominant circulating metabolite after fisetin administration in vivo. uni-goettingen.denih.gov

HPLC-MS/MS is also instrumental in metabolite profiling studies, helping to identify and characterize the metabolic fate of compounds like fisetin, which is metabolized to this compound. nih.govuni-goettingen.de The technique allows for the detection of metabolites based on their mass-to-charge ratio and fragmentation patterns, providing insights into the biotransformation pathways.

An example of HPLC conditions used for this compound analysis includes a C18 column with a mobile phase consisting of methanol and water containing acetic acid, and detection at 360 nm. lipidmaps.org Peak identification can be performed using LC/MS. lipidmaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a definitive technique for the structural characterization of organic compounds, including this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the molecular structure, connectivity, and functional groups.

NMR spectroscopy, often in conjunction with mass spectrometry, has been used to confirm the identity of isolated this compound. lipidmaps.orguni.luuni-goettingen.de Specifically, 1H and 13C NMR spectra can be recorded to elucidate the complete structure of this compound. lipidmaps.org This technique is crucial for verifying the purity and structural integrity of purified this compound samples obtained from natural sources or synthesis.

UV-Visible Spectroscopy for Detection and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is a simple yet effective technique used for the detection and purity assessment of compounds that absorb light in the ultraviolet and visible regions of the spectrum. Flavonoids like this compound typically exhibit characteristic UV-Vis absorption profiles due to their conjugated double bond systems.

UV-Vis detection is commonly coupled with HPLC for monitoring the elution of this compound during chromatographic separation. lipidmaps.orguni-goettingen.de The effluent can be examined at a specific wavelength, such as 360 nm, where this compound absorbs light. lipidmaps.org The UV spectrum of a compound can also be compared to that of a standard to aid in identification. uni-goettingen.de Furthermore, the purity of a compound can be assessed by analyzing the UV-Vis spectrum of a chromatographic peak to ensure it corresponds to a single component. A single peak with a specific retention time and a characteristic UV spectrum can indicate high purity.

In Vitro Cell-Based Assays for Biological Activity Profiling

In vitro cell-based assays are indispensable tools for evaluating the biological activities of compounds like this compound and understanding their effects at the cellular level. These assays provide a controlled environment to study molecular interactions, cellular processes, and potential therapeutic effects.

Immunofluorescence Assays for Molecular Interaction Studies

Immunofluorescence assays are widely used to visualize the location of specific proteins or molecules within cells and to study molecular interactions. This technique utilizes fluorescently labeled antibodies that bind to target antigens, allowing their detection and localization using fluorescence microscopy.

Immunofluorescence assays have been employed to investigate the interaction of this compound with cellular targets. For example, immunofluorescence assays were used to analyze the inhibitory effect of this compound on the binding of NMO-IgG to Aquaporin-4 (AQP4). lipidmaps.orguni.lu Results showed that this compound effectively blocked the binding of NMO-IgG to AQP4 in these assays, as indicated by a decrease in red fluorescence when cells were incubated with this compound. lipidmaps.org This demonstrates the utility of immunofluorescence in studying the molecular interactions of this compound.

Cell Proliferation and Apoptosis Assays (e.g., WST-1)

Cell proliferation and apoptosis assays are fundamental for assessing the impact of compounds on cell growth, viability, and programmed cell death. These assays are crucial for evaluating the cytotoxic or growth-inhibitory effects of potential therapeutic agents.

The WST-1 assay is a common colorimetric assay used to measure cell viability and proliferation by assessing the metabolic activity of cells. It involves the reduction of a tetrazolium salt (WST-1) by metabolically active cells to a soluble formazan dye, which can be quantified by measuring absorbance.

Studies have utilized the WST-1 assay to evaluate the effect of this compound on cell proliferation. uni.lu In investigations involving FRTL-AQP4 cells and primary astrocytes, this compound did not significantly affect cell proliferation across a range of concentrations. uni.lu

Apoptosis assays, such as the Cell Death Detection ELISA PLUS kit, are used to quantitatively detect DNA fragmentation, a hallmark of apoptosis. uni.lu These assays provide a measure of the extent of programmed cell death occurring in a cell population. In studies examining the effects of this compound on cells, no significant differences in cell apoptosis were observed within the tested dose range. uni.lu

These in vitro cell-based assays provide valuable data on the biological activities of this compound, including its ability to modulate molecular interactions and its effects on cell viability and death.

Data Tables

While extensive raw data tables were not consistently available across the search results in a format directly extractable for interactive tables, the following summarizes key findings related to quantitative and semi-quantitative results discussed:

Table 1: Summary of this compound's Effect on Cell Proliferation and Apoptosis

| Cell Type | Assay Type | This compound Concentration Range | Effect on Proliferation | Effect on Apoptosis | Source |

| FRTL-AQP4 cells | WST-1 | 2-256 µM | No significant effect | No significant effect | uni.lu |

| Primary astrocytes | WST-1 | 2-256 µM | No significant effect | No significant effect | uni.lu |

| FRTL-AQP4 cells | Cell Death Assay | 2-256 µM | Not applicable | No significant effect | uni.lu |

| Primary astrocytes | Cell Death Assay | 2-265 µM | Not applicable | No significant effect | uni.lu |

Table 2: Summary of this compound's Effect on NMO-IgG Binding to AQP4

| Cell Type | Assay Type | This compound Treatment | Effect on NMO-IgG Binding to AQP4 | Source |

| V79-AQP4 cells | Immunofluorescence | 32 µM | Blocked binding (decreased fluorescence) | lipidmaps.org |

Assays for Endothelial Cell Migration and Proliferation

In vitro assays are employed to assess the impact of this compound on key processes involved in angiogenesis, such as the migration and proliferation of endothelial cells. Research indicates that this compound is reported to suppress both endothelial cell migration and proliferation biocrick.comresearchgate.netchemfaces.comscience.gov. Studies comparing this compound to its parent compound, fisetin, have found that this compound was more effective in inhibiting the migration and proliferation of endothelial cells researchgate.net. These findings suggest a potential role for this compound in modulating angiogenic processes.

In Vivo Animal Models for Efficacy and Pharmacokinetic Studies

In vivo animal models are indispensable for evaluating the efficacy and understanding the pharmacokinetic behavior of compounds in a complex biological system. Rodent models have been particularly utilized in the study of this compound.

Rodent Models for Metabolism and Disposition Kinetics

Rodent models, primarily mice, have been used to investigate the metabolism and disposition kinetics of this compound biocrick.comresearchgate.netscience.govscience.gov. This compound has been identified as the dominant circulating metabolite following the administration of fisetin in mice biocrick.comresearchgate.net. Studies have shown that fisetin undergoes rapid methylation to this compound in vivo in mice researchgate.net.

Pharmacokinetic parameters for this compound in mouse plasma have been determined using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) following direct protein precipitation biocrick.comresearchgate.net. These studies have revealed that after fisetin administration, the maximum concentration (Cmax) and area under the curve (AUC) values for this compound were higher than those of fisetin, indicating significant metabolic conversion biocrick.comresearchgate.net. The application of validated analytical methods like LC-MS/MS has been successful in determining the pharmacokinetic parameters of this compound in mouse plasma biocrick.comresearchgate.net.

Future Directions and Research Gaps in Geraldol Science

Identification of Novel Molecular Targets and Mechanistic Pathways

Current research has identified Geraldol's ability to inhibit the binding of NMO-IgG to aquaporin-4 (AQP4) and its mild inhibitory effects against the interaction of human papillomavirus-16-E6 with caspase-8. nih.govspandidos-publications.com Furthermore, this compound has been observed to be a more potent cytotoxic compound against tumor cells compared to its precursor, fisetin, and has been implicated in inducing mitotic slippage through a caspase-3-dependent mechanism involving the degradation of BubR1. researchgate.netcambridge.orgnih.govaacrjournals.org However, the full spectrum of molecular targets and the intricate mechanistic pathways through which this compound exerts its biological effects remain largely unexplored. Future research should focus on employing advanced techniques, such as proteomic profiling, target deconvolution strategies, and high-throughput screening, to identify novel protein interactions and cellular pathways modulated by this compound. Elucidating these mechanisms will provide critical insights into its therapeutic potential and guide the development of targeted applications.

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

While some studies have explored the structure-activity relationships of flavonoids in general, comprehensive SAR studies specifically focused on this compound and its structural analogs are lacking. biocrick.comnih.gov Given that this compound is a metabolite of fisetin with altered potency, understanding how specific structural modifications to the this compound core influence its biological activities is crucial for optimizing its efficacy and selectivity. Future research should involve the synthesis of a diverse library of this compound derivatives with systematic variations in functional groups, substitution patterns, and stereochemistry. Subsequent in vitro and in vivo evaluations of these compounds will enable the establishment of detailed SARs, facilitating the rational design of more potent and targeted this compound-based agents.

Development of Innovative Delivery Systems and Nanotechnological Formulations

A significant challenge in the clinical translation of many flavonoid compounds, including fisetin from which this compound is derived, is their often poor aqueous solubility and limited bioavailability. researchgate.netnih.govresearchgate.net This necessitates the development of innovative delivery systems to enhance this compound's absorption, distribution, metabolism, and excretion profile, as well as to enable targeted delivery to specific tissues or cells. Future research should explore the application of advanced drug delivery technologies, such as liposomes, nanoparticles, nanoemulsions, and other nanotechnological formulations, to encapsulate this compound. researchgate.netgavinpublishers.comfrontiersin.orgmdpi.comnih.govmdpi.commeddocsonline.org Studies are needed to evaluate the loading capacity, stability, controlled release kinetics, and in vivo performance of these formulations. Nanotechnology offers promising avenues to improve bioavailability, reduce off-target effects, and potentially enable novel routes of administration for this compound.

Exploration of this compound in Multimodal and Combinatorial Therapeutic Strategies

The potential of natural compounds in enhancing the efficacy of conventional therapies or acting synergistically in multimodal treatment approaches is an active area of research. researchgate.net Given this compound's observed cytotoxic activity against tumor cells, future studies should investigate its potential in combination with existing chemotherapeutic agents or other therapeutic modalities. Research is needed to explore synergistic or additive effects, identify optimal combination ratios, and elucidate the underlying mechanisms of interaction. Exploring this compound's role in multimodal strategies could lead to the development of more effective and less toxic treatment regimens for various diseases.

Q & A

Q. How is Geraldol identified as a bioactive metabolite of fisetin in preclinical models?

this compound is identified through pharmacokinetic and metabolic profiling in murine models. After fisetin administration, this compound is detected as a primary metabolite via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis. For example, oral fisetin (100–200 mg/kg) in mice showed this compound as a major metabolite with higher bioavailability (Cmax and AUC values) than fisetin, validated through plasma concentration assays and mass spectrometry .

Q. What methodological approaches are used to assess this compound's pharmacokinetic properties compared to fisetin?

Comparative pharmacokinetic studies employ crossover designs with intravenous (IV) and oral administration. Parameters like bioavailability, half-life (t1/2), and clearance rates are quantified using LC-MS/MS. For instance, this compound exhibits 31.7% oral bioavailability at 200 mg/kg vs. fisetin’s 7.8%, with higher plasma stability due to methoxylation reducing hepatic first-pass metabolism .

Advanced Research Questions

Q. What experimental strategies are employed to evaluate this compound's inhibitory effects on NMO-IgG/AQP4 binding?

Researchers use in vitro cell-based assays with Chinese hamster lung fibroblasts (V79-AQP4) and primary astrocytes. Immunofluorescence quantifies NMO-IgG binding inhibition, while complement-dependent cytotoxicity (CDC) assays measure cell viability post-treatment. This compound’s IC50 for blocking NMO-IgG binding is 24.6 µM in FRTL-AQP4 cells, validated via WST-1 proliferation assays and apoptosis detection kits .

Q. How do researchers reconcile contradictory data on this compound's effects across different cellular models?

Context-dependent effects are analyzed through pathway-specific assays. For example, this compound suppresses melanogenesis in B16F10 melanoma cells (reducing melanin/protein ratio to 0.4-fold vs. control) but exhibits potent cytotoxicity in Lewis carcinoma cells (IC50 = 24 µM). These disparities are attributed to cell-type-specific signaling pathways (e.g., Ras/MAPK in cancer vs. CRE-Luc in melanocytes) .

Q. What mechanistic insights explain this compound's differential cytotoxicity profiles in cancer versus normal cells?

Dose-response assays (e.g., WST-1 and Cell Death ELISA) reveal selective cytotoxicity: this compound’s IC50 is 24 µM in Lewis carcinoma cells vs. 128 µM in NIH 3T3 fibroblasts. This selectivity is linked to preferential inhibition of pro-survival pathways (e.g., PI3K-Akt in cancer cells) and minimal ERK1/2 phosphorylation interference in normal cells .

Q. How does this compound modulate rRNA biogenesis, and what experimental techniques validate this activity?

Nanostring gene expression analysis and Western blotting are used to assess rRNA synthesis. This compound upregulates rRNA biogenesis by suppressing ERK1/2 phosphorylation (Figure 6D), leading to increased RNA polymerase I activity. This is corroborated by qPCR for 45S pre-rRNA and chromatin immunoprecipitation (ChIP) assays .

Q. What evidence supports this compound's specificity in targeting AQP4-NMO-IgG interactions without disrupting water channel function?

Permeability assays using stopped-flow light scattering confirm this compound does not alter AQP4 water transport. Concurrently, immunofluorescence in FRTL-AQP4 cells shows this compound blocks NMO-IgG binding (Alexa Fluor 555 signal reduction) while preserving AQP4 expression (Alexa Fluor 488 signal stability) .

Methodological Recommendations

- For Metabolic Profiling : Combine HPLC with ESI-MS/MS to resolve fisetin-Geraldol conversion kinetics .

- For Pathway Analysis : Use multiplexed signaling arrays (e.g., Nanostring) to map this compound’s effects on Ras/MAPK and PI3K-Akt pathways .

- For Target Validation : Employ CRISPR-edited AQP4<sup>-/-</sup> cell lines to confirm binding specificity in NMO models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.